

An In-depth Technical Guide to AZ-1355 (CAS Number: 75451-07-9)

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Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

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Disclaimer: Due to the limited availability of public domain data, this guide summarizes the currently accessible information on **AZ-1355**. The core quantitative data and detailed experimental protocols from the primary scientific literature could not be fully retrieved.

Introduction

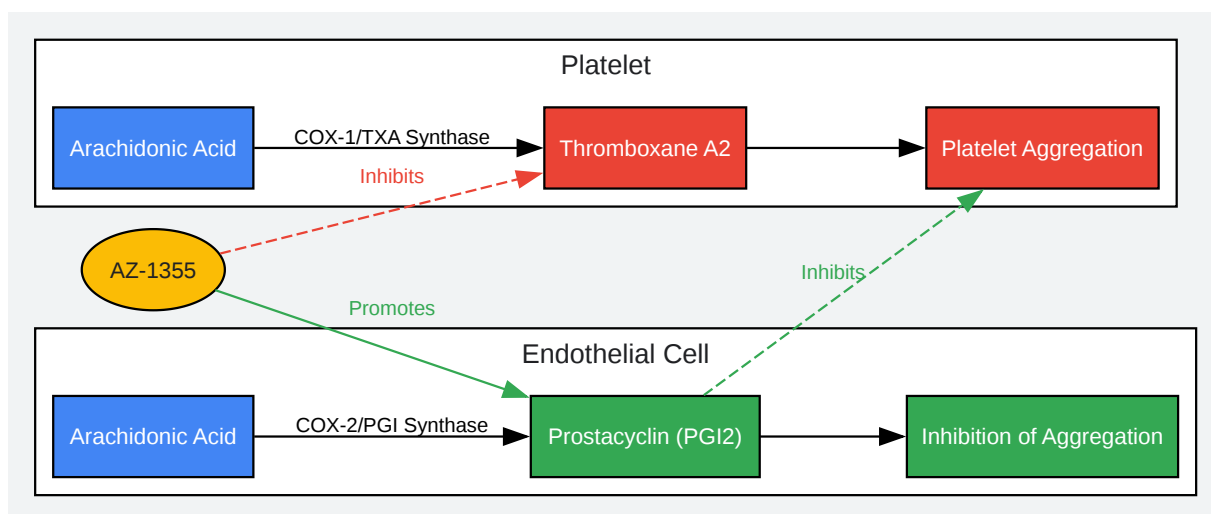
AZ-1355, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel dibenzoxazepine derivative.^[1] It has been identified as a promising compound with a dual mechanism of action: lipid-lowering and anti-platelet aggregation.^[1] Structurally distinct from other hypolipidemic agents of its time, **AZ-1355** presents a unique profile by also modulating the prostaglandin I₂/thromboxane A₂ ratio.^[1] This multifaceted activity suggests its potential therapeutic application in cardiovascular diseases where hyperlipidemia and thrombosis are concurrent risk factors.

Mechanism of Action

The primary reported biological activities of **AZ-1355** are its ability to lower serum lipids and inhibit platelet aggregation.^[1] A key aspect of its anti-platelet effect is the elevation of the prostaglandin I₂ (PGI₂) to thromboxane A₂ (TXA₂) ratio in vitro.^[1] PGI₂ is a potent vasodilator and inhibitor of platelet aggregation, while TXA₂ is a vasoconstrictor and a promoter of platelet aggregation. An increased PGI₂/TXA₂ ratio is indicative of a shift towards an anti-thrombotic state. The precise molecular targets and signaling pathways through which **AZ-1355** exerts these effects have not been fully elucidated in the available literature.

Signaling Pathway Postulate

Based on its described effects, a potential signaling pathway for the anti-platelet action of **AZ-1355** can be conceptualized. This involves the modulation of arachidonic acid metabolism within platelets and endothelial cells.



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Caption: Postulated mechanism of **AZ-1355** on the PGI₂/TXA₂ balance.

Experimental Data

The available data on **AZ-1355** is primarily derived from preclinical studies in rodent models. These studies highlight its efficacy in various models of hyperlipidemia.

Lipid-Lowering Effects

AZ-1355 has demonstrated significant lipid-lowering activity in multiple animal models.[1]

Table 1: Summary of Preclinical Lipid-Lowering Effects of **AZ-1355**

Animal Model	Condition	Effects of AZ-1355	Reference
Mice	Triton-induced hyperlipidemia	Lowered serum total cholesterol.	[1]
Rats	Dietary-induced hyperlipidemia	Lowered serum total cholesterol and triglycerides.	[1]
Golden Hamsters	-	Reduced serum, liver, and cardiac lipids. Improved the beta/alpha-lipoprotein ratio. Increased HDL cholesterol.	[1]

Note: Specific dosages, duration of treatment, and percentage reductions were not available in the accessed literature.

Anti-platelet Aggregation Effects

AZ-1355 has been shown to inhibit platelet aggregation in vivo.[1] Furthermore, it elevates the prostaglandin I2/thromboxane A2 ratio in vitro.[1]

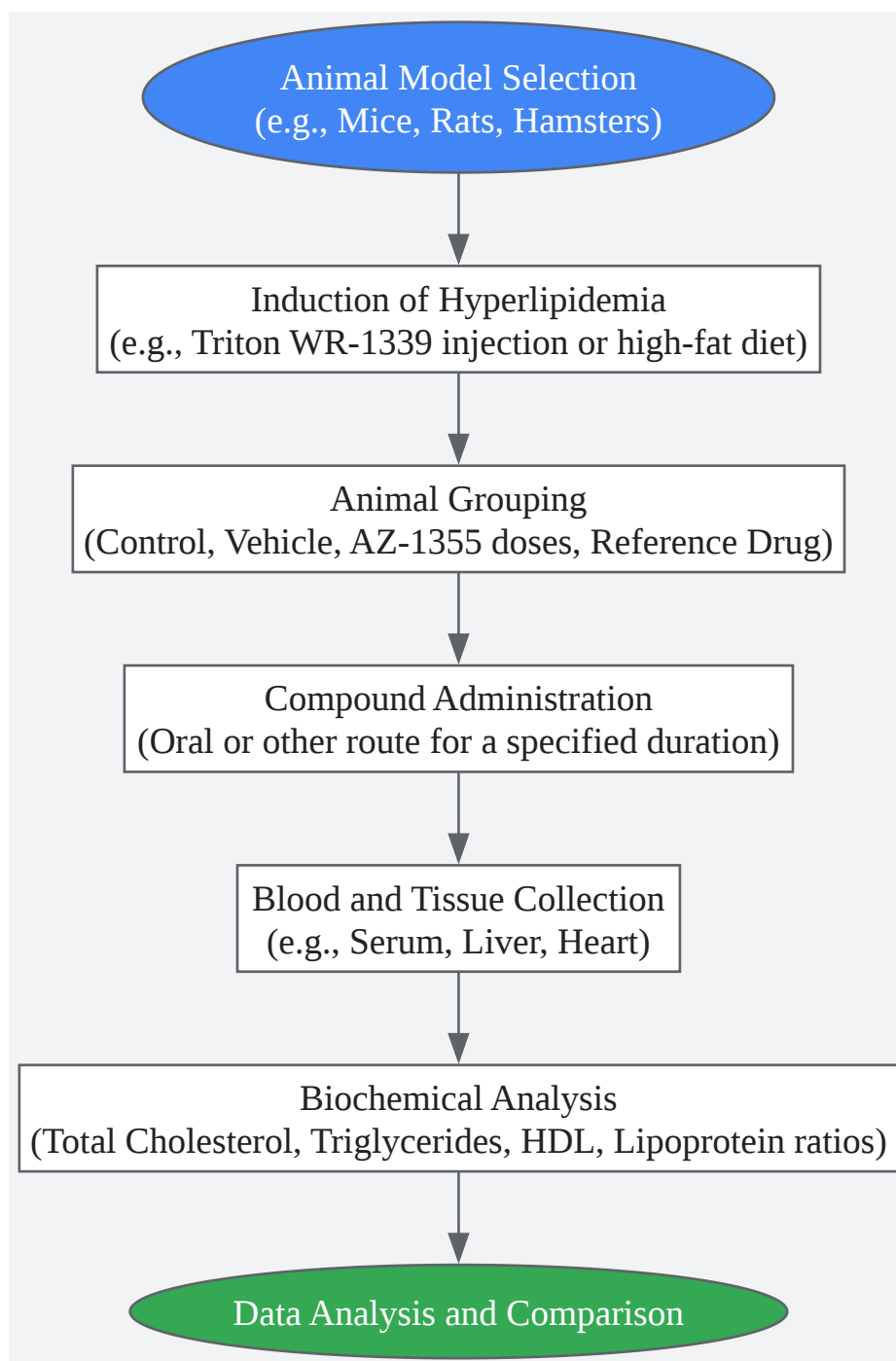
Quantitative data such as IC50 values for platelet aggregation inhibition and the magnitude of the PGI2/TXA2 ratio change are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the studies conducted on **AZ-1355** are not publicly available. However, based on the descriptions of the studies, standard methodologies for inducing hyperlipidemia and assessing lipid profiles and platelet aggregation were likely employed.

General Workflow for Evaluating Lipid-Lowering Efficacy

The following diagram illustrates a probable experimental workflow for assessing the lipid-lowering effects of a compound like **AZ-1355**.

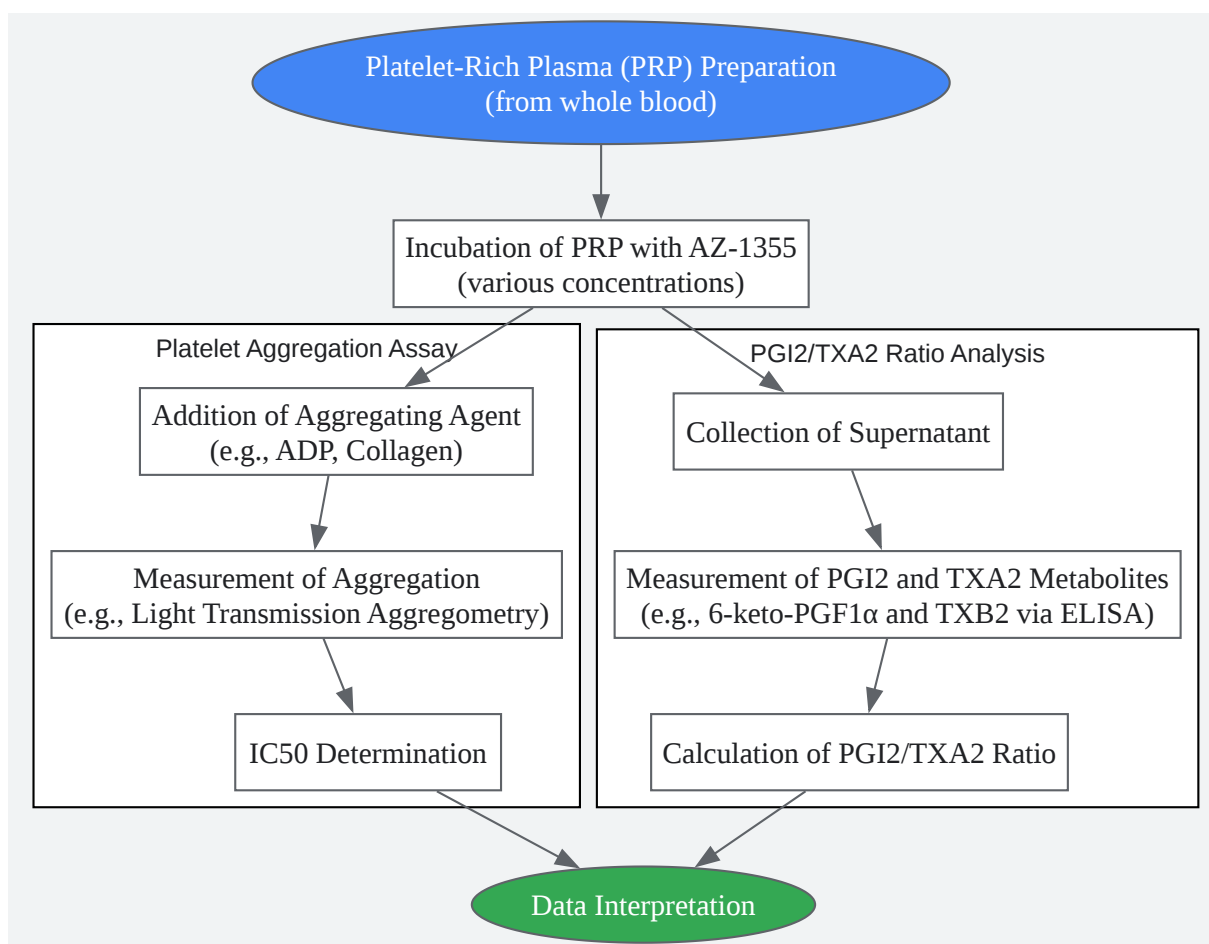


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Caption: A probable experimental workflow for lipid-lowering studies.

Conceptual Workflow for In Vitro Platelet Aggregation and PGI₂/TXA₂ Ratio Analysis

The diagram below outlines a likely approach for the in vitro assessment of **AZ-1355**'s effects on platelet aggregation and prostanoid levels.



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Caption: A likely workflow for in vitro platelet function analysis.

Conclusion

AZ-1355 is a dibenzoxazepine derivative with demonstrated lipid-lowering and anti-platelet aggregation properties in preclinical models.^[1] Its unique dual-action profile and its effect on the PGI2/TXA2 balance make it a compound of scientific interest. However, a comprehensive

understanding of its pharmacological properties is hampered by the lack of detailed, publicly available quantitative data and experimental protocols. Further research would be necessary to fully characterize its mechanism of action, establish a complete pharmacokinetic and pharmacodynamic profile, and determine its therapeutic potential.

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References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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